molecular formula C18H19N5O2 B2973932 1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-41-8

1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2973932
CAS RN: 887461-41-8
M. Wt: 337.383
InChI Key: DYKSOUVRENLTFA-UHFFFAOYSA-N
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Description

1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including fluoro and trifluoromethylphenylpiperazinylalkyl derivatives, were synthesized to evaluate their potential as antidepressant agents. These compounds demonstrated significant affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One compound, in particular, showed promising results as a potential antidepressant in preclinical models, indicating the significance of these derivatives in developing new antidepressant and/or anxiolytic medications (Zagórska et al., 2016).

Antiviral Activity

The first chemical synthesis and antiviral activity evaluation of imidazo[1,2-a]-s-triazine nucleosides, a new class of purine analogs containing a bridgehead nitrogen atom, were reported. These compounds exhibited moderate activity against various viruses at non-toxic dosage levels, highlighting their potential in antiviral research (Kim et al., 1978).

Adenosine Receptor Antagonism

New derivatives of imidazo[2,1-f]purine-2,4-dione were synthesized and assessed for their antagonistic activity towards human A3 adenosine receptors. Certain derivatives were identified as potent and selective A3 antagonists, underscoring the therapeutic potential of these compounds in conditions where modulation of adenosine receptor activity is beneficial (Baraldi et al., 2005).

properties

IUPAC Name

4,6,7-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-6-5-7-13(8-11)10-23-16(24)14-15(21(4)18(23)25)19-17-20(3)12(2)9-22(14)17/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKSOUVRENLTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16614248

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